NAPHTHOL AS BENZOATE

Description

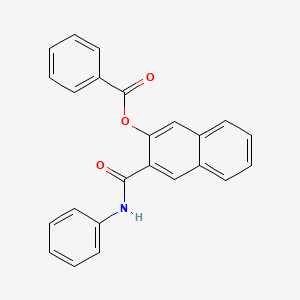

Structure

3D Structure

Properties

CAS No. |

95490-30-5 |

|---|---|

Molecular Formula |

C24H17NO3 |

Molecular Weight |

367.4 g/mol |

IUPAC Name |

[3-(phenylcarbamoyl)naphthalen-2-yl] benzoate |

InChI |

InChI=1S/C24H17NO3/c26-23(25-20-13-5-2-6-14-20)21-15-18-11-7-8-12-19(18)16-22(21)28-24(27)17-9-3-1-4-10-17/h1-16H,(H,25,26) |

InChI Key |

ADTBJFVXCOYHAO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC3=CC=CC=C3C=C2C(=O)NC4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC3=CC=CC=C3C=C2C(=O)NC4=CC=CC=C4 |

Pictograms |

Environmental Hazard |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Naphthol AS Benzoate (CAS 95490-30-5)

Physicochemical Profile and Bioanalytical Applications[1][2]

Executive Summary

Naphthol AS Benzoate (CAS 95490-30-5) is a specialized chromogenic substrate utilized primarily in enzyme histochemistry and biochemical profiling.[1][2] Chemically defined as the benzoate ester of 3-hydroxy-2-naphthoic acid anilide (Naphthol AS), this compound serves as a critical probe for distinguishing esterase isoforms and lipase activity. Unlike simple naphthyl esters (e.g.,

Molecular Architecture & Physicochemical Properties[3]

Naphthol AS benzoate is a latent fluorogenic and chromogenic agent. It remains optically inert and insoluble in aqueous media until enzymatic cleavage occurs. Its design leverages the "insoluble azo dye" principle, where the reaction product (Naphthol AS) precipitates immediately at the site of enzyme activity, ensuring high spatial resolution in tissue staining.

1.1 Chemical Identity

| Property | Specification |

| CAS Number | 95490-30-5 |

| IUPAC Name | [3-(phenylcarbamoyl)naphthalen-2-yl] benzoate |

| Synonyms | Naphthol AS benzoate; 3-Hydroxy-2-naphthoic acid anilide benzoate |

| Molecular Formula | |

| Molecular Weight | 367.40 g/mol |

| Core Scaffold | Naphthalene-2-carboxamide (Naphthol AS core) |

| Leaving Group | Benzoate (Benzoyl ester) |

1.2 Physical Characteristics & Stability[3]

-

Appearance: Off-white to pale beige crystalline powder.

-

Solubility Profile:

-

Water: Insoluble (Critical for preventing diffusion artifacts).

-

Organic Solvents: Soluble in N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetone.

-

Lipid Solubility: Moderate; allows penetration into membrane-bound enzyme sites.

-

-

Stability: Hydrolytically stable at neutral pH. Susceptible to spontaneous hydrolysis in highly alkaline conditions (pH > 9.0) or in the presence of strong nucleophiles.

Mechanistic Utility in Enzymology

The utility of Naphthol AS benzoate lies in its two-step reaction mechanism: Enzymatic Hydrolysis followed by Azo Coupling .

2.1 Mechanism of Action

-

Recognition: The enzyme (Lipase/Esterase) accepts the bulky benzoate ester into its active site.

-

Hydrolysis: The ester bond is cleaved, releasing Benzoic Acid (soluble) and Naphthol AS (highly insoluble substantive phenol).

-

Coupling: The released Naphthol AS immediately reacts with a diazonium salt (e.g., Fast Blue RR) present in the buffer, forming a brightly colored, insoluble azo dye precipitate.

Figure 1: Enzymatic hydrolysis and simultaneous azo-coupling mechanism of Naphthol AS benzoate.

2.2 Specificity: Benzoate vs. Acetate

Researchers often choose the benzoate derivative over the acetate (Naphthol AS-D Acetate) to probe substrate specificity.

-

Acetate Esters: Hydrolyzed by a broad range of non-specific esterases.

-

Benzoate Esters: Require enzymes with larger hydrophobic pockets, often differentiating specific lipases or distinguishing between esterase isozymes in toxicological studies.

Experimental Protocols

3.1 Preparation of Stock Solutions

-

Solvent Choice: DMF is preferred over acetone for stock solutions due to lower volatility, preventing precipitation during buffer addition.

-

Concentration: Prepare a 20 mM stock solution (7.35 mg/mL) in anhydrous DMF. Store at -20°C, protected from light and moisture.

3.2 Histochemical Staining Protocol (Esterase Activity)

This protocol is designed for cryostat sections (fresh frozen) to preserve enzyme activity.

Reagents:

-

Buffer: 0.1 M Tris-Maleate, pH 7.2.

-

Substrate Stock: 20 mM Naphthol AS benzoate in DMF.

-

Coupler: Fast Blue RR Salt (or Fast Red TR for red contrast).

-

Counterstain: Mayer’s Hematoxylin.

Workflow:

-

Incubation Medium Preparation:

-

Dissolve 3 mg Fast Blue RR Salt in 10 mL 0.1 M Tris-Maleate buffer .

-

Critical Step: Add 0.2 mL Substrate Stock dropwise while stirring vigorously to create a fine dispersion. Filter if turbidity is excessive.

-

-

Section Preparation:

-

Air-dry cryostat sections (10 µm) for 10 minutes.

-

Fix briefly in cold acetone (4°C) for 2 minutes (optional, depending on enzyme stability).

-

-

Incubation:

-

Incubate sections in the medium at 37°C for 15–45 minutes .

-

Monitor microscopically. Enzyme activity appears as blue/black granular deposits.

-

-

Termination:

-

Rinse gently in distilled water.

-

-

Counterstain & Mount:

-

Counterstain with Mayer’s Hematoxylin (2 mins).

-

Mount in aqueous mounting medium (glycerol gelatin). Do not use xylene-based media as they may dissolve the azo dye.

-

Figure 2: Workflow for histochemical demonstration of esterase activity using Naphthol AS benzoate.

Synthesis & Purification (Technical Reference)

For laboratories requiring custom synthesis or validation of purity, the synthesis follows a standard Schotten-Baumann condensation.

Reaction:

Protocol:

-

Dissolution: Dissolve 10 mmol of Naphthol AS (3-hydroxy-2-naphthoic acid anilide) in 20 mL of anhydrous pyridine.

-

Acylation: Cool to 0°C. Add 11 mmol of Benzoyl Chloride dropwise over 15 minutes.

-

Reaction: Allow to warm to room temperature and stir for 4 hours.

-

Work-up: Pour the mixture into 200 mL of ice-cold dilute HCl (to neutralize pyridine). The product will precipitate as a solid.

-

Purification: Filter the solid, wash with water, and recrystallize from ethanol/DMF mixture.

-

Validation: Confirm identity via NMR and melting point (typically high melting, >150°C, though exact literature values vary by crystal polymorph).

Handling & Safety (SDS Summary)

Hazard Classification:

-

GHS Signal Word: Warning

-

H-Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).

Precautions:

-

Handling: Use in a fume hood. Avoid inhalation of powder.

-

Storage: Store at -20°C. Keep container tightly closed to prevent hydrolysis by atmospheric moisture.

-

Disposal: Dispose of as hazardous organic chemical waste. Do not flush down drains due to aquatic toxicity potential of naphthol derivatives.

References

-

PubChem. (n.d.).[4] Compound Summary: Naphthol AS Derivatives. National Library of Medicine. Retrieved from [Link]

- Burstone, M. S. (1962). Enzyme Histochemistry and Its Application in the Study of Neoplasms. Academic Press. (Foundational text on Naphthol AS series chemistry).

- Pearse, A. G. E. (1972). Histochemistry: Theoretical and Applied, Vol. 2. Churchill Livingstone. (Standard reference for azo-dye coupling protocols).

Sources

chemical structure of Naphthol AS benzoate vs Naphthol AS-D

An In-depth Technical Guide to the Chemical Structures of Naphthol AS Benzoate and Naphthol AS-D

Authored by: A Senior Application Scientist

This guide provides a detailed comparative analysis of Naphthol AS benzoate and Naphthol AS-D, focusing on their distinct chemical structures and the resulting implications for their properties and applications. Designed for researchers, scientists, and professionals in drug development, this document elucidates the fundamental chemistry that governs the function of these important Naphthol derivatives.

Introduction to the Naphthol AS Scaffold

Naphthols are derivatives of naphthalene that bear a hydroxyl group, making them phenolic compounds.[1] The "Naphthol AS" designation refers to a specific class of compounds based on the anilide of 3-hydroxy-2-naphthoic acid. First developed in 1911, these molecules serve as crucial coupling components in the synthesis of high-performance azo dyes and pigments.[2][3] Their core structure allows for extensive chemical modification, leading to a wide array of derivatives with tailored properties for various applications, including histochemical staining and biochemical assays.[4] This guide will dissect two such derivatives, Naphthol AS benzoate and Naphthol AS-D, to highlight how subtle structural variations lead to significant functional divergence.

Core Structural Analysis

The fundamental difference between Naphthol AS benzoate and Naphthol AS-D lies in the nature of the linkage to the naphthol core and the specific substitution patterns. One is an ester, and the other is an amide, a distinction that profoundly influences their chemical stability, reactivity, and utility.

Naphthol AS Benzoate (2-Naphthyl benzoate)

Naphthol AS benzoate is an aromatic ester. It is formed from the esterification of 2-naphthol (β-naphthol) with benzoic acid.[5][6]

-

Systematic Name: naphthalen-2-yl benzoate[7]

-

Core Components:

-

Naphthalene Ring System: A bicyclic aromatic scaffold.

-

Ester Linkage (-COO-): The hydroxyl group of 2-naphthol is connected to the carbonyl carbon of a benzoate group. This linkage is the defining feature of the molecule.

-

Benzoate Group: A phenyl group attached to the carbonyl of the ester.

-

The absence of a free hydroxyl group and the presence of the relatively labile ester bond are critical to its chemical character. Esters are susceptible to hydrolysis under both acidic and basic conditions to yield the parent alcohol (2-naphthol) and carboxylic acid (benzoic acid).[6]

Naphthol AS-D (3-Hydroxy-N-(o-tolyl)naphthalene-2-carboxamide)

Naphthol AS-D is a classic example of the Naphthol AS series. It is an anilide (a type of amide) derived from 3-hydroxy-2-naphthoic acid and a substituted aniline.

-

Systematic Name: 3-Hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide[8]

-

Core Components:

-

Naphthalene Ring System: Identical to Naphthol AS benzoate.

-

3-Hydroxy Group: A free phenolic hydroxyl group at the C3 position, which is crucial for its function as a dye coupler.

-

Amide Linkage (-CONH-): The carboxyl group of 3-hydroxy-2-naphthoic acid is connected to the nitrogen of an o-toluidine molecule. This amide bond is significantly more stable and resistant to hydrolysis than the ester bond in Naphthol AS benzoate.

-

o-Tolyl Group: A phenyl ring with a methyl group at the ortho position, derived from o-toluidine.

-

The simultaneous presence of a free hydroxyl group and a robust amide linkage defines the chemical behavior of Naphthol AS-D.

Visualization: A Comparative Structural Diagram

The following diagram illustrates the distinct molecular architectures of the two compounds.

Caption: Key functional differences between Naphthol AS Benzoate and Naphthol AS-D.

Comparative Physicochemical Properties

The structural differences manifest in distinct physical and chemical properties, which are summarized below.

| Property | Naphthol AS Benzoate | Naphthol AS-D | Reference(s) |

| IUPAC Name | naphthalen-2-yl benzoate | 3-Hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide | [7][8] |

| Molecular Formula | C₁₇H₁₂O₂ | C₁₈H₁₅NO₂ | [7][8] |

| Molecular Weight | 248.28 g/mol | 277.32 g/mol | [8][9] |

| Appearance | White crystalline powder | Off-white powder | [8][9] |

| Melting Point | 107-110 °C | 196-198 °C | [8][9] |

| Key Linkage | Ester | Amide | N/A |

| Free Hydroxyl Group | No | Yes (Phenolic) | N/A |

| Solubility | Insoluble in water; soluble in hot alcohol, chloroform. | Insoluble in water; soluble in alkaline solutions.[10] | [8][9] |

Synthesis Paradigms: Esterification vs. Amidation

The synthesis of each compound follows a classic organic chemistry pathway dictated by its primary functional group.

-

Naphthol AS Benzoate (Esterification): Typically synthesized via the Fischer-Speier esterification of 2-naphthol and benzoic acid under acidic catalysis.[6] Alternatively, a more reactive benzoic acid derivative like benzoyl chloride can be reacted with 2-naphthol in the presence of a base (Schotten-Baumann reaction) for a higher yield and milder conditions.

-

Naphthol AS-D (Amidation): This compound is formed through the creation of an amide bond. 3-hydroxy-2-naphthoic acid is first activated (e.g., by conversion to an acyl chloride with thionyl chloride) and then reacted with o-toluidine. This two-step process is standard for forming stable amide linkages from less reactive carboxylic acids.

Caption: Generalized synthesis pathways for the two Naphthol derivatives.

Experimental Protocol: Spectroscopic and Chemical Differentiation

As a self-validating system, a multi-pronged approach is required to unambiguously differentiate between these two compounds. The causality behind this protocol rests on exploiting the core structural differences: the ester vs. amide linkage and the presence or absence of a free phenolic hydroxyl group.

Objective

To develop a robust workflow to distinguish between Naphthol AS benzoate and Naphthol AS-D using standard laboratory techniques.

Methodologies

Step 1: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Rationale: FTIR is a rapid, non-destructive technique ideal for identifying key functional groups. The spectra of the two compounds are predicted to show clear, unambiguous differences.

-

Procedure:

-

Prepare a KBr pellet or use a diamond ATR accessory for each solid sample.

-

Acquire the spectrum from 4000 to 400 cm⁻¹.

-

Analyze the spectra for characteristic peaks.

-

-

Expected Results & Interpretation:

-

Naphthol AS-D: Will exhibit a broad peak from ~3400-3200 cm⁻¹ (phenolic O-H stretch), a sharp peak around 3300 cm⁻¹ (N-H stretch of the secondary amide), and a strong C=O stretch (Amide I band) around 1650 cm⁻¹.

-

Naphthol AS Benzoate: Will show a complete absence of O-H and N-H stretching peaks above 3100 cm⁻¹. It will display a strong, characteristic ester C=O stretch at a higher frequency than the amide, typically ~1735 cm⁻¹, and C-O stretching peaks around 1270 and 1100 cm⁻¹.

-

Step 2: Mild Alkaline Hydrolysis Assay

-

Rationale: This chemical test exploits the significantly lower stability of the ester linkage compared to the amide linkage under basic conditions.

-

Procedure:

-

Prepare two test tubes, one for each compound.

-

Add ~10 mg of each compound to its respective tube.

-

Add 2 mL of 1 M sodium hydroxide (NaOH) solution to each tube.

-

Gently warm the tubes in a water bath at ~60°C for 15 minutes.

-

Cool the tubes and acidify with 1 M hydrochloric acid (HCl) until the solution is acidic (test with litmus paper).

-

-

Expected Results & Interpretation:

-

Naphthol AS Benzoate: Upon warming with NaOH, the ester will hydrolyze. After acidification, a precipitate of benzoic acid (and potentially 2-naphthol, depending on solubility) will form, as these were the constituent molecules. The initial solid will have dissolved in the hot alkali and a new solid will appear upon acidification.

-

Naphthol AS-D: The amide bond will remain intact under these mild conditions. The compound will likely dissolve in the NaOH solution due to the deprotonation of its acidic phenolic hydroxyl group, forming a sodium salt.[10][11] Upon re-acidification, the original Naphthol AS-D will precipitate out, unchanged.

-

Step 3: Thin-Layer Chromatography (TLC)

-

Rationale: The polarity difference, primarily due to the free hydroxyl and N-H groups in Naphthol AS-D, will result in different affinities for the stationary phase.

-

Procedure:

-

Dissolve a small amount of each compound in a suitable solvent (e.g., ethyl acetate).

-

Spot each solution onto a silica gel TLC plate.

-

Develop the plate in a chamber with a mobile phase such as 4:1 Hexane:Ethyl Acetate.

-

Visualize the spots under a UV lamp (254 nm).

-

-

Expected Results & Interpretation:

-

Naphthol AS-D: Being more polar due to its -OH and -NH groups, it will interact more strongly with the silica gel and have a lower Retention Factor (Rf) value.

-

Naphthol AS Benzoate: Being less polar, it will travel further up the plate, resulting in a higher Rf value.

-

Workflow Visualization

Caption: A self-validating workflow for differentiating the two Naphthol derivatives.

Conclusion

While both Naphthol AS benzoate and Naphthol AS-D are built upon a naphthalene framework, they are fundamentally different molecules. Naphthol AS benzoate is an ester of 2-naphthol, characterized by its chemically labile ester linkage. In contrast, Naphthol AS-D is a true member of the "Naphthol AS" family, defined by its robust amide linkage and a reactive phenolic hydroxyl group. This core structural dichotomy—ester versus amide—governs their synthesis, chemical stability, physical properties, and ultimate application, from dye intermediates to biochemical reagents. Understanding these distinctions at a molecular level is paramount for their effective use in research and development.

References

-

Wikipedia. Naphthol AS. [Link]

-

ResearchGate. Structure of Naphthol AS-D pigment. [Link]

-

Sasi Laboratory. Naphthol AS-D Chloroacetate BioChemica. [Link]

-

Baso. Naphthol AS-D Chloroacetate Esterase (AS–DCE) Stain. [Link]

-

National Institute of Standards and Technology (NIST). 2-Naphthyl benzoate. [Link]

-

MP Biomedicals. Naphthol As-D Chloroacetate. [Link]

-

Textile E-Resources. Understanding Naphthols: Applications, Importance, and the Need for Quality Suppliers. [Link]

-

Drugs.com. 2-Naphthyl Benzoate. [Link]

-

CUTM Courseware. Naphthol. [Link]

-

ResearchGate. Structure of Naphthol As pigments with breaking points highlighted. [Link]

-

BYJU'S. Preparation of 2-Naphthol Aniline Dye. [Link]

-

Emco Dyestuff. Naphthol AS-D. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 66734, 2-Naphthyl benzoate. [Link]

Sources

- 1. Naphthol | Synthesis, Derivatives, Uses | Britannica [britannica.com]

- 2. Naphthol AS - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Premium Quality Naphthol ASG & Naphthol ASITR – Vipul Organics | [vipulorganics.com]

- 5. 2-Naphthyl benzoate [webbook.nist.gov]

- 6. 1-Naphthyl Benzoate CAS 607-55-6|For Research [benchchem.com]

- 7. 2-Naphthyl benzoate | C17H12O2 | CID 66734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Naphthol AS-D | Cas no 135-61-5 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]

- 9. 2-Naphthyl Benzoate [drugfuture.com]

- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 11. Page loading... [guidechem.com]

An In-Depth Technical Guide to Naphthol AS Benzoate: Physicochemical Properties and Solubility for Researchers

This guide provides a comprehensive technical overview of Naphthol AS benzoate (CAS No. 95490-30-5), a complex organic molecule of interest to researchers, scientists, and professionals in drug development. This document moves beyond a simple data sheet to offer insights into the causality behind its properties and the experimental methodologies crucial for its characterization.

Introduction: Understanding the Naphthol AS Scaffold

Naphthol AS and its derivatives are a class of compounds historically significant in the dye and pigment industry.[1][2] Their core structure, 3-hydroxy-N-phenylnaphthalene-2-carboxamide, provides a rigid, planar scaffold that has been explored for a variety of applications beyond coloration, including in the development of bioactive molecules.[3][4] Naphthol AS benzoate, with the molecular formula C24H17NO3, is an ester derivative within this family. Understanding its fundamental physicochemical properties is a critical first step in harnessing its potential in any research or development context.

Molecular and Physicochemical Profile of Naphthol AS Benzoate

A precise understanding of a compound's molecular characteristics is foundational to predicting its behavior in various systems.

| Property | Value | Source |

| Chemical Name | [3-(phenylcarbamoyl)naphthalen-2-yl] benzoate | Internal |

| CAS Number | 95490-30-5 | Internal |

| Molecular Formula | C24H17NO3 | Internal |

| Molecular Weight | 367.4 g/mol | Internal |

Due to a lack of specific experimental data for Naphthol AS benzoate in publicly available literature, we will look to closely related Naphthol AS derivatives to infer likely physicochemical properties. It is crucial to experimentally verify these properties for Naphthol AS benzoate itself.

| Predicted Physicochemical Parameter | Inferred Value/Range | Rationale and Cited Analogues |

| pKa | ~8.7 - 9.5 | The phenolic hydroxyl group is the most acidic proton. A predicted pKa for a similar Naphthol AS derivative, 3-Hydroxy-N-Naphthalen-1-Ylnaphthalene-2-Carboxamide, is around 8.73.[5] The pKa of 2-Naphthol is approximately 9.51, suggesting the Naphthol AS core has a similar acidity. |

| logP (Octanol-Water Partition Coefficient) | > 2.55 | The logP is a measure of lipophilicity. A study on Naphthol AS-D reported a logP of 2.55.[6] Given the larger, more complex structure of Naphthol AS benzoate, its logP is expected to be significantly higher, indicating poor aqueous solubility and a preference for lipid environments. |

Solubility Profile: A Critical Parameter for Application

Solubility is a cornerstone of a compound's utility, influencing everything from reaction kinetics to bioavailability. For Naphthol AS derivatives, solubility is a nuanced topic.

Qualitative Solubility Insights

The Naphthol AS class of compounds is generally characterized by its poor solubility in water.[5][7] However, their phenolic nature imparts solubility in alkaline solutions, such as aqueous sodium hydroxide, due to the formation of the corresponding water-soluble naphtholate salt.[5]

Based on data for related compounds like 3-Hydroxy-N-Naphthalen-1-Ylnaphthalene-2-Carboxamide and Naphthol AS-OL, Naphthol AS benzoate is expected to be soluble in some organic solvents such as xylene and slightly soluble in methanol and DMSO.[5][7]

Quantitative Solubility: The Need for Experimental Determination

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, researchers should perform their own solubility assessments. The choice between a kinetic or thermodynamic solubility assay depends on the stage of research and the specific questions being asked.

Kinetic Solubility Assay

This high-throughput method is ideal for early-stage discovery to quickly assess the solubility of a compound from a DMSO stock solution.[8][9][10][11][12]

Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. The concentration at which the compound precipitates is its kinetic solubility.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of Naphthol AS benzoate in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate pre-filled with a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a consistent, low percentage of DMSO in the final solution.

-

Incubation: Shake the plate at room temperature for a defined period, typically 1 to 2 hours.[12]

-

Analysis: Determine the solubility limit by detecting the point of precipitation. Common methods include:

Caption: Workflow for a kinetic solubility assay.

Thermodynamic Solubility Assay

This method determines the equilibrium solubility of a compound and is considered the "gold standard," providing a more accurate representation of a compound's true solubility.[9] It is crucial for later-stage development and pre-formulation studies.[9]

Principle: An excess of the solid compound is equilibrated with the solvent over an extended period, and the concentration of the dissolved compound is measured.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of solid Naphthol AS benzoate to a vial containing a precise volume of the test solvent (e.g., water, buffer, or organic solvent).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[12]

-

Phase Separation: Separate the undissolved solid from the solution. This is a critical step and can be achieved by:

-

Centrifugation: Pellet the solid material.

-

Filtration: Use a low-binding filter to remove the solid.

-

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved Naphthol AS benzoate. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and accurate method for quantification. A calibration curve with known concentrations of the compound must be prepared in the same solvent.

Caption: Workflow for a thermodynamic solubility assay.

Applications in Research and Drug Development

While specific applications of Naphthol AS benzoate are not widely documented, the broader "Naphthol AS" and general naphthol frameworks are of significant interest in medicinal chemistry.

-

Anticancer Research: Naphthol derivatives have been investigated as scaffolds for the development of novel anticancer agents.[3][4] For instance, certain naphthoquinone-naphthol derivatives have shown potent antiproliferative activity against various cancer cell lines.[3] The large, aromatic structure of Naphthol AS benzoate could potentially interact with biological targets such as protein kinases or DNA.

-

Antimicrobial and Antiviral Agents: The naphthol moiety is a key component in a number of compounds exhibiting antibacterial and antifungal properties.[13] Amidoalkyl naphthol derivatives, which share structural similarities with the Naphthol AS core, have been synthesized and screened for their biological activities, showing good drug-like characteristics in silico.[14]

-

Chemical Probes and Intermediates: Due to their rigid structure and potential for chemical modification, Naphthol AS derivatives can serve as intermediates in the synthesis of more complex molecules for various research purposes.[15]

The addition of the benzoate group to the Naphthol AS scaffold increases its lipophilicity and size, which could modulate its interaction with biological targets and its pharmacokinetic properties. Experimental validation is required to explore these potential applications.

Conclusion and Future Directions

Naphthol AS benzoate is a compound with a well-defined molecular weight and structure, yet its physicochemical properties, particularly quantitative solubility, remain largely uncharacterized in the public domain. This guide has provided a framework for understanding its likely characteristics based on related Naphthol AS derivatives and has detailed the necessary experimental protocols for its thorough investigation. For researchers in drug discovery and materials science, the immediate next step is the systematic experimental determination of its solubility, pKa, and logP. These fundamental data points are essential before embarking on the exploration of its potential applications as a bioactive molecule or a functional material.

References

-

Naphthol pigment. (2025, May 26). In CAMEO. Retrieved from [Link]

-

3-Hydroxy-N-Naphthalen-1-Ylnaphthalene-2-Carboxamide. (2024, April 9). In ChemBK. Retrieved from [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

-

Solubility Assessment Service. Creative Biolabs. Retrieved from [Link]

-

Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. Retrieved from [Link]

-

B3LYP Study of 3-hydroxynaphthalene-2-carboxanilide para-derivatives. PubMed. Retrieved from [Link]

-

Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents. PMC - NIH. Retrieved from [Link]

-

Structure of Naphthol As pigments with breaking points highlighted. ResearchGate. Retrieved from [Link]

-

Naphthols – The Foundation of Vibrant Textile Colors in Indian Manufacturing. (2025, August 7). Market Sentinel. Retrieved from [Link]

-

The Chemical Properties and Applications of Naphthol AS-OL for Industrial Use. PR Newswire. Retrieved from [Link]

-

2-Naphthol in Pharmaceuticals: Synthesis and Therapeutic Potential. Medium. Retrieved from [Link]

-

Naphthol Red. Wikipedia. Retrieved from [Link]

-

Hydro-lipophilic properties of chlorinated and brominated 1-hydroxynaphthalene-2-carboxanilides. Sciforum. Retrieved from [Link]

-

Hydro-Lipophilic Properties of Chlorinated and Brominated 1-Hydroxynaphthalene-2-Carboxanilides. MDPI. Retrieved from [Link]

-

Amidoalkyl Naphthols as Important Bioactive Substances and Building Blocks: A Review on the Current Catalytic Mannich-Type Synthetic Approaches. MDPI. Retrieved from [Link]

-

Exploring 3-Hydroxy-N-Naphthalen-2-Ylnaphthalene-2-Carboxamide: Properties and Applications. Blogger. Retrieved from [Link]

Sources

- 1. cameo.mfa.org [cameo.mfa.org]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chembk.com [chembk.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. creative-biolabs.com [creative-biolabs.com]

- 10. inventivapharma.com [inventivapharma.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. enamine.net [enamine.net]

- 13. nbinno.com [nbinno.com]

- 14. Amidoalkyl Naphthols as Important Bioactive Substances and Building Blocks: A Review on the Current Catalytic Mannich-Type Synthetic Approaches [mdpi.com]

- 15. innospk.com [innospk.com]

Technical Deep Dive: Naphthol AS Series Esterase Substrates

Executive Summary

The Naphthol AS (Anilid Acid) series represents the gold standard in cytochemical esterase detection, offering superior insolubility and localization precision compared to simple naphthyl esters. In drug development and hematopathology, these substrates are the primary tools for mapping Specific Esterase (SE) activity—a critical biomarker for granulocytic differentiation and mast cell identification.

This guide moves beyond basic staining instructions to explore the chemical causality of the Naphthol AS-D Chloroacetate reaction (Leder Stain), its pivotal role in distinguishing Acute Myeloid Leukemia (AML) from monocytic lineages, and its utility in validating ester-based prodrug activation sites in toxicology studies.

Chemical Foundation: The Azo-Dye Coupling Principle

The efficacy of Naphthol AS substrates lies in their high molecular weight and low solubility of the hydrolysis product. Unlike simple alpha-naphthyl acetate, which yields a diffusible product, the Naphthol AS derivative precipitates immediately upon hydrolysis, ensuring precise subcellular localization.

The Reaction Mechanism

The detection of specific esterase activity relies on a simultaneous capture reaction:

-

Enzymatic Hydrolysis: The tissue esterase attacks the ester linkage of the substrate (e.g., Naphthol AS-D Chloroacetate), releasing the Naphthol AS-D moiety and chloroacetic acid.[1]

-

Azo Coupling: The liberated Naphthol AS-D, acting as a coupler, reacts instantly with a diazonium salt (e.g., Fast Red Violet LB or Fast Blue BB) present in the incubation medium.

-

Precipitation: This forms an insoluble, highly colored azo dye deposit at the exact site of enzyme activity.

Mechanism Visualization

Figure 1: The enzymatic hydrolysis and simultaneous azo-coupling mechanism of Naphthol AS-D Chloroacetate staining.

The Substrate Portfolio: Specificity & Selection

While "Esterase" is a broad term, the choice of substrate dictates the specificity of the assay. In hematopathology, the distinction between Specific (Granulocytic) and Non-Specific (Monocytic) esterase is diagnostic.[1][2][3]

Comparative Analysis of Esterase Substrates[4]

| Feature | Naphthol AS-D Chloroacetate (Specific) | Alpha-Naphthyl Acetate (Non-Specific) | Naphthol AS-BI Phosphate |

| Primary Target | Chloroacetate Esterase (Specific Esterase) | Non-Specific Esterase (NSE) | Acid Phosphatase (TRAP) |

| Cell Lineage | Granulocytic (Neutrophils, Mast Cells) | Monocytic (Monocytes, Macrophages) | Osteoclasts, Hairy Cells |

| Reaction pH | Slightly Acidic to Neutral (pH 6.3 - 7.4) | Slightly Acidic (pH 6.0 - 6.3) | Acidic (pH 5.0) |

| Fluoride Inhibition | Resistant | Sensitive (Inhibited by NaF) | Resistant (Tartrate added) |

| Diagnostic Use | AML (M1, M2, M3), Mastocytosis | AMoL (M5), AMMnL (M4) | Hairy Cell Leukemia |

Technical Insight: The "Specific" nature of Naphthol AS-D Chloroacetate arises because the chloroacetate group is less susceptible to hydrolysis by the generic esterases found in monocytes, but is readily cleaved by the specific proteases/esterases in granulocyte lysosomes.

Core Application: The Leder Stain Protocol[4][5]

The Leder Stain uses Naphthol AS-D Chloroacetate to identify the granulocytic lineage.[1][2][3][4] This protocol is designed to be self-validating: if neutrophils do not stain red, the assay has failed.

Reagents & Preparation[4][6][7][8][9][10][11]

-

Fixative: Citrate-Acetone-Methanol (CAM) or 10% Formalin (buffered). Note: Avoid heavy metal fixatives which inhibit enzyme activity.

-

Buffer: Phosphate or Veronal Acetate Buffer (pH 6.3).

-

Substrate Solution: Naphthol AS-D Chloroacetate dissolved in N,N-Dimethylformamide (DMF).

-

Coupler: Fast Red Violet LB Salt (preferred for contrast against hematoxylin).

Step-by-Step Methodology

-

Fixation (Critical Step):

-

Fix fresh smears or tissue sections in cold Citrate-Acetone-Methanol for 30 seconds.

-

Why: Rapid fixation preserves enzyme activity while immobilizing the cytoplasm.

-

Wash thoroughly in distilled water.

-

-

Staining Solution Preparation (Prepare Fresh):

-

Mix 5 mL Buffer (pH 6.3) with 1 capsule/aliquot of Fast Red Violet LB Salt.

-

Add 0.25 mL of Naphthol AS-D Chloroacetate solution.[5]

-

Filter immediately. Why: Filtration removes unstable diazonium precipitates that cause background noise.

-

-

Incubation:

-

Incubate slides in the filtered solution for 30 minutes at 37°C (or up to 1 hour at RT).

-

Validation: Check microscopically after 20 mins. Neutrophils should show bright red granulation.

-

-

Counterstain:

-

Mounting:

-

Air dry and mount with synthetic resin (e.g., DPX). Do not use aqueous mounting media if long-term storage is required.

-

Workflow Diagram

Figure 2: Optimized workflow for Naphthol AS-D Chloroacetate Esterase (Leder) Staining.

Advanced Applications in Drug Development

Beyond diagnostics, Naphthol AS substrates are utilized in toxicology and pharmacology to assess cellular integrity and metabolic capacity.

Prodrug Activation Mapping

Many prodrugs utilize ester linkages to improve bioavailability, relying on intracellular esterases for activation.

-

Application: Use Naphthol AS-D Chloroacetate staining in tissue microarrays (TMAs) of liver, kidney, or nasal epithelium to map the distribution of specific esterases.

-

Relevance: High esterase activity in non-target tissues (e.g., nasal mucosa) can lead to localized toxicity from premature prodrug cleavage.

Mast Cell Toxicology

Mast cells are key mediators in immunotoxicology.

-

Advantage: Unlike Toluidine Blue (which relies on pH-dependent metachromasia), Chloroacetate Esterase staining is chemically specific and resistant to fading.

-

Protocol: Use Leder stain to quantify mast cell degranulation or hyperplasia in response to drug candidates in dermal toxicity studies.

Troubleshooting & Quality Control

A self-validating system requires rigorous controls.

| Issue | Probable Cause | Corrective Action |

| Weak/No Staining | Old substrate or diazonium salt. | Use fresh reagents.[6] Diazonium salts degrade with moisture. |

| Background Precipitate | Failure to filter staining solution. | Always filter the working solution directly onto the slides. |

| Nuclear Staining Only | Enzyme inhibition by fixative. | Ensure fixation time is short (<1 min for smears) and avoid mercury/heavy metals. |

| Monocytes Staining | pH too low or incubation too long. | Maintain pH > 6.[7]0. Specific esterase is optimal at neutral pH; NSE is acidic. |

References

-

Leder, L. D. (1964). The Selective Enzyme-Cytochemical Demonstration of Neutrophilic Myeloid Cells and Tissue Mast Cells in Paraffin Sections.[5] Klinische Wochenschrift.

-

Sigma-Aldrich. (n.d.). Leukocyte Naphthol AS-D Chloroacetate (Specific Esterase) Kit Procedure.[8]Link

-

National Institutes of Health (NIH). (1985). Naphthol AS D chloroacetate esterase-positive macrophages in the cortico-medullary zone of the normal rat thymus.[4][7] PubMed. Link

-

BenchChem. (2025).[9] 2-Naphthol-D8 in Toxicology Research: Application Notes.Link

-

ResearchGate. (2022).[1] Differentiation of specific vs non-specific esterase in myeloid sarcoma.[1]Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. brainly.com [brainly.com]

- 3. youtube.com [youtube.com]

- 4. Chloroacetate esterase reaction combined with immunohistochemical characterization of the specific tissue microenvironment of mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medicaljournalssweden.se [medicaljournalssweden.se]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Naphthol AS D chloroacetate esterase-positive macrophages in the cortico-medullary zone of the normal rat thymus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The Evolution of Naphthol AS Benzoate in Enzyme Histochemistry: A Technical Retrospective

This guide details the history, chemistry, and application of Naphthol AS Benzoate in enzyme histochemistry, specifically focusing on its role in differentiating esterases and proteases (chymotrypsin-like activity) in leukocytes and mast cells.

Abstract

The transition from simple naphthols to complex arylides (Naphthol AS series) marked a pivotal shift in histochemical precision. While Naphthol AS-D Chloroacetate became the gold standard for neutrophil-specific esterase (elastase), Naphthol AS Benzoate occupies a unique historical and technical niche. It was instrumental in defining chymotrypsin-like esterase activity , particularly in mast cell granules, distinguishing them from the non-specific esterases of monocytes. This guide explores the mechanistic causality, historical protocols, and diagnostic utility of this substrate.

Part 1: The Genesis of Azo-Dye Histochemistry

The "Substantivity" Problem (Pre-1950s)

Early enzyme histochemistry relied on simple substrates like Beta-naphthyl acetate .

-

The Flaw: Upon hydrolysis by an esterase, the released beta-naphthol was highly soluble in water. It would diffuse away from the enzyme site before coupling with the diazonium salt.

-

The Artifact: This resulted in "diffusion artifacts"—a fuzzy, imprecise localization of the enzyme, making intracellular resolution impossible.

The Burstone Revolution (1950s-60s)

M.S.[1] Burstone and others introduced the Naphthol AS (Anilid Säure) series.

-

The Solution: By attaching an anilide ring to the naphthol, the molecule became larger and more lipophilic.

-

Substantivity: The hydrolysis product (Naphthol AS) had high "substantivity" (affinity) for protein structures and low water solubility. It precipitated immediately at the site of enzymatic action, allowing for sharp, granular localization.

Part 2: Naphthol AS Benzoate – The Molecule and Mechanism

Chemical Specificity

Unlike the acetate derivatives (used for non-specific esterases) or chloroacetate (used for granulocytic elastase), the benzoate ester bond targets enzymes with a preference for aromatic side chains—specifically chymotrypsin-like serine proteases .

Reaction Logic:

-

Substrate: Naphthol AS Benzoate (Lipophilic, soluble in organic solvent).

-

Enzyme Action: Chymotrypsin-like esterase hydrolyzes the ester bond.

-

Leaving Group: Benzoic acid (diffuses away).

-

Primary Product: Naphthol AS (Insoluble, binds to tissue protein).

-

Coupling: Fast Blue BB (Diazonium salt) attacks the Naphthol AS.

-

Final Product: Insoluble Azo Dye (Blue/Violet precipitate).

Figure 1: The reaction pathway for Naphthol AS Benzoate histochemistry. High substantivity of the intermediate prevents diffusion artifacts.

Part 3: Diagnostic Applications & Differentiation

The Granulocyte vs. Mast Cell Divide

Naphthol AS Benzoate was historically significant in differentiating Mast Cell Chymase from other leukocyte esterases.

| Enzyme Type | Preferred Substrate | Primary Cell Target | Inhibitor Profile |

| Non-Specific Esterase | Alpha-Naphthyl Acetate | Monocytes, Macrophages | Inhibited by Fluoride (NaF) |

| Specific Esterase (Elastase) | Naphthol AS-D Chloroacetate | Neutrophils (Granulocytes) | Resistant to Fluoride |

| Chymotrypsin-like Esterase | Naphthol AS Benzoate | Mast Cells (MCTC subset) | Inhibited by TPCK/PMSF |

Clinical Utility

-

Systemic Mastocytosis: Identifying mast cells in bone marrow biopsies where morphology is ambiguous.

-

Leukemia Classification: Differentiating monocytic leukemias (AMoL) from granulocytic leukemias (CML/AML), though AS-D Chloroacetate is now more common for the latter.

Part 4: Validated Experimental Protocol

Role: Senior Application Scientist Context: This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissue or fresh smears. It uses a self-validating "simultaneous coupling" method.

Reagents Preparation[2][3][4]

-

Stock Substrate Solution:

-

Dissolve 20 mg Naphthol AS Benzoate in 2 mL N,N-Dimethylformamide (DMF) .

-

Note: DMF is critical for dissolving the lipophilic arylide. Acetone can be used but evaporates too quickly.

-

-

Buffer Solution (pH 7.4):

-

0.1 M Tris-Maleate or Phosphate Buffer.

-

-

Coupler:

-

Fast Blue BB Salt (or Fast Garnet GBC for red output).

-

Step-by-Step Staining Workflow

-

Deparaffinization:

-

Xylene (2 x 5 min)

100% Ethanol (2 x 3 min) -

Critical: Ensure complete removal of wax; residual wax blocks substrate access.

-

-

Incubation Medium Preparation (Make Fresh):

-

Mix 48 mL Buffer (pH 7.4) + 2 mL Stock Substrate Solution.

-

Add 30-50 mg Fast Blue BB Salt .

-

Agitate vigorously and filter immediately onto the slides.

-

Why Filter? Diazonium salts are unstable and form breakdown precipitates. Filtering prevents "pepper spots" on the slide.

-

-

Incubation:

-

Incubate at 37°C for 30–60 minutes .

-

Self-Validation: Check under a microscope after 30 mins. Granules should appear distinct blue/violet. If background is high, stop reaction.

-

-

Counterstain:

-

Wash in dH2O (3 x 1 min).

-

Stain with Mayer’s Hematoxylin (2 min) for nuclear contrast.

-

Avoid: Alcohol-based counterstains that might solubilize the azo dye (though Naphthol AS dyes are generally resistant).

-

-

Mounting:

-

Use an aqueous mounting medium (e.g., Glycerin Jelly).

-

Warning: Synthetic resin mounts (DPX) containing xylene will dissolve the dye product.

-

Part 5: Troubleshooting & Artifacts

Crystal Formation

-

Symptom: Needle-like crystals on the tissue surface.

-

Cause: Substrate precipitation due to low solubility in the aqueous buffer or diazonium salt decomposition.

-

Fix: Ensure the substrate is fully dissolved in DMF before adding to buffer. Filter the final solution directly onto the slide.

The "Negative" Mast Cell

-

Issue: Mast cells are visible in Toluidine Blue but negative for Naphthol AS Benzoate.

-

Cause: Mucosal Mast Cells (MMC) often lack chymase (tryptase-only), whereas Connective Tissue Mast Cells (CTMC) are chymase-positive.

-

Resolution: This is a diagnostic finding, not an error. It distinguishes mast cell subpopulations.

Figure 2: Logic flow for interpreting esterase activity using inhibition studies.

References

-

Burstone, M. S. (1958). Histochemical Demonstration of Acid Phosphatases With Naphthol AS-Phosphates.[2][3] Journal of the National Cancer Institute.[2][3] Link

- Gomori, G. (1952).Microscopic Histochemistry: Principles and Practice. University of Chicago Press.

-

Lagunoff, D., & Benditt, E. P. (1963). Proteolytic Enzymes of Mast Cells. Annals of the New York Academy of Sciences. Link

- Leder, L. D. (1964).The Selective Enzymocytochemical Demonstration of Neutrophil Myeloid Cells and Tissue Mast Cells in Paraffin Sections. Klinische Wochenschrift.

-

Rindler, R., et al. (1973). Hydrolysis of a chymotrypsin substrate and of naphthol AS-D chloroacetate by human leukocyte granules.[4] Blut.[4] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Histochemical comparison of naphthol AS-phosphates for the demonstration of phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histochemical demonstration of acid phosphatases with naphthol AS-phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydrolysis of a chymotrypsin substrate and of naphthol AS-D chloroacetate by human leukocyte granules - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Fidelity Esterase Detection: A Technical Guide to Naphthol AS Benzoate Substrates

Executive Summary

The precise localization of esterase activity is a cornerstone of hematopathology and toxicological screening. While

This guide details the mechanistic basis, optimized protocols, and critical troubleshooting frameworks for utilizing Naphthol AS benzoate chromogenic substrates in drug safety assessment and leukemia phenotyping.

Part 1: Mechanistic Principles

The detection of esterase activity using Naphthol AS benzoate relies on a simultaneous capture reaction. Unlike simple naphthols, the "AS" (AnilidSäure) moiety confers significant lipophilicity and protein affinity to the molecule.

The Reaction Cascade

-

Hydrolysis: Intracellular esterases hydrolyze the ester bond of the Naphthol AS benzoate.

-

Liberation: The Naphthol AS moiety is released.[1] Crucially, this intermediate is highly insoluble in aqueous media and binds immediately to cytoplasmic proteins (high substantivity).

-

Coupling: A diazonium salt (e.g., Fast Blue BB or Fast Garnet GBC) present in the buffer reacts with the varying Naphthol AS intermediate.

-

Precipitation: An insoluble, brightly colored azo dye precipitates at the exact site of enzymatic activity.[2]

Figure 1: The hydrolysis and azo-coupling reaction pathway. The high substantivity of the Naphthol AS intermediate prevents diffusion before coupling.

Part 2: Substrate Selection & Specificity

In drug development and hematology, selecting the correct esterase substrate is critical for distinguishing cell lineages. Naphthol AS Benzoate is primarily a non-specific esterase substrate but offers superior resolution compared to standard reagents.

Comparative Analysis of Esterase Substrates[4]

| Feature | Naphthol AS-D Chloroacetate | Naphthol AS Benzoate | |

| Specificity | Non-specific (Monocytes) | Specific (Granulocytes/Mast Cells) | Non-specific (High Resolution) |

| Enzyme Target | Monocyte Esterase | Chloroacetate Esterase (Leder Stain) | Generalized Carboxyl Esterases |

| Reaction Product | Soluble intermediate (High diffusion) | Insoluble intermediate | Highly Insoluble (Low diffusion) |

| Localization | Diffuse cytoplasmic staining | Granular, sharp | Sharp, discrete granulation |

| Fluoride Inhibition | Sensitive (Monocytes) | Resistant | Sensitive |

| Primary Use | Routine Leukemia Typing | AML vs. ALL differentiation | High-res Histochemistry & Isozymes |

Scientist's Note: Use Naphthol AS Benzoate when you need to visualize the exact subcellular location of esterase activity, such as in lysosomal integrity assays during toxicology screening, where the "fuzziness" of

Part 3: Optimized Staining Protocol

This protocol is designed for fresh frozen tissue or blood smears . Fixed, paraffin-embedded tissues often lose esterase activity unless specialized fixation (cold acetone/formalin) is used.

Reagents Preparation[1][3][4][5][6][7][8]

-

Stock Substrate Solution: Dissolve 20 mg Naphthol AS Benzoate in 2 mL N,N-Dimethylformamide (DMF) . Note: DMF is required due to the high lipophilicity of the benzoate derivative.

-

Buffer: 0.1 M Phosphate Buffer, pH 7.4.

-

Coupler: Fast Blue BB Salt (or Fast Garnet GBC for red precipitate).

Step-by-Step Workflow

-

Fixation (Critical Step):

-

Fix smears/sections in Cold Citrate-Acetone-Methanol solution for 30 seconds at 4°C.

-

Why? Glutaraldehyde or prolonged formalin fixation denatures esterases.

-

Wash gently in running tap water for 1 minute.

-

-

Incubation:

-

Mix 2 mL Stock Substrate Solution with 38 mL Phosphate Buffer (pre-warmed to 37°C).

-

Add 20 mg Fast Blue BB Salt immediately before use. Filter if turbid.

-

Incubate slides for 30–45 minutes at 37°C in the dark.

-

QC Check: Check under a microscope at 20 mins. Stop when blue granules are distinct.

-

-

Differentiation (Optional):

-

Rinse in dilute acetic acid (1%) if background staining is high.

-

-

Counterstain:

-

Stain nuclei with Nuclear Fast Red (5 minutes) or Methyl Green.

-

Avoid: Hematoxylin, as the bluing step can mask the blue azo dye product.

-

-

Mounting:

-

Use an aqueous mounting medium (e.g., Glycerol gelatin).

-

Warning: Xylene-based mounting media will dissolve the azo dye precipitate.

-

Figure 2: Operational workflow for Naphthol AS Benzoate staining. Note the critical decision point at the microscopic check.

Part 4: Data Interpretation & Artifact Control

Interpreting the Signal

-

Positive Result: Distinct blue/violet granules (if using Fast Blue BB) in the cytoplasm.

-

Monocytes/Macrophages: Intense, diffuse positivity (fluoride sensitive).

-

Granulocytes: Generally negative or weak (unless using Chloroacetate derivative).

-

Lymphocytes: Dot-like focal positivity (T-cells) or negative (B-cells).

Troubleshooting Common Artifacts

| Artifact | Cause | Solution |

| Crystalline Precipitate | Diazonium salt instability | Filter the incubation solution immediately before adding slides. |

| Diffuse Background | pH too high (>7.6) | Adjust buffer to pH 7.2–7.4. Spontaneous hydrolysis occurs at high pH. |

| Fading Signal | Organic mounting media | MUST use aqueous mounting media. Alcohol/Xylene dissolves the dye. |

| Nuclear Staining | Diffusion of dye | Decrease incubation time; ensure pH is not acidic (<6.5). |

Part 5: Applications in Drug Development

Immunotoxicity Screening

Naphthol AS benzoate staining is utilized to assess the integrity of the monocyte-macrophage system in preclinical toxicology. A reduction in esterase intensity often precedes morphological signs of cytotoxicity in alveolar macrophages exposed to inhaled therapeutics [1].

Leukemia Phenotyping

Differentiation between Acute Myeloid Leukemia (AML) and Acute Monocytic Leukemia (AMoL) relies on the "Fluoride Inhibition Test."[2]

-

Protocol: Run two parallel slides—one with Sodium Fluoride (NaF) added to the incubation mix.

-

Result: Monocytic esterase (Naphthol AS Benzoate positive) is inhibited by NaF.[3] Granulocytic esterase is resistant.

References

-

Sigma-Aldrich. (n.d.).[1] Leukocyte Naphthol AS-D Chloroacetate (Specific Esterase) Kit Technical Bulletin. Retrieved from

- Leder, L. D. (1964). The selective enzyme cytochemical demonstration of neutrophil myeloid cells and tissue mast cells in paraffin sections. Klinische Wochenschrift.

-

BenchChem. (2025).[4] Application Notes and Protocol for 2-Naphthyl Acetate Esterase Activity Assay. Retrieved from

- Pearse, A. G. E. (1972). Histochemistry: Theoretical and Applied. Vol 2. Churchill Livingstone. (Foundational text on Naphthol AS substantivity).

-

ResearchGate. (2014). Standard curve of alpha/beta-naphthol for estimating esterase enzyme activity. Retrieved from

Sources

Technical Guide: Comparative Profiling of Naphthol AS Acetate and Naphthol AS Benzoate in Enzyme Histochemistry

The following technical guide details the structural, kinetic, and application-based differences between Naphthol AS Acetate and Naphthol AS Benzoate as histochemical substrates.

Executive Summary

In the histochemical analysis of hydrolytic enzymes, the selection of substrate dictates the specificity and resolution of the assay. Naphthol AS Acetate is the industry standard for demonstrating Non-Specific Esterase (NSE) activity, widely used in hematopathology to differentiate monocytic from granulocytic lineages. In contrast, Naphthol AS Benzoate is a specialized, lipophilic substrate. Due to the steric hindrance and resonance stabilization of the benzoate group, it exhibits significantly slower hydrolysis rates and is utilized to probe enzymes with larger hydrophobic active sites, such as specific lipases or distinct esterase isozymes (e.g., Hydrolase B).

This guide delineates the physicochemical and kinetic divergences between these two substrates to enable precise experimental design.

Chemical & Mechanistic Foundations

The core difference lies in the acyl group attached to the Naphthol AS (3-hydroxy-2-naphthoic acid anilide) backbone.[1] This structural variation fundamentally alters the enzyme-substrate interaction.[1]

Structural Comparison

| Feature | Naphthol AS Acetate | Naphthol AS Benzoate |

| Acyl Group | Acetate ( | Benzoate ( |

| Molecular Weight | ~313.35 g/mol | ~375.42 g/mol |

| Steric Bulk | Low (Small methyl group) | High (Bulky phenyl ring) |

| Lipophilicity (LogP) | Moderate | High (Requires organic co-solvents) |

| Electronic Effect | Minimal resonance stabilization | Resonance stabilization of the ester bond |

Hydrolysis Mechanism & Kinetics

The rate-limiting step in the staining reaction is the enzymatic hydrolysis of the ester bond.[1]

-

Naphthol AS Acetate: The small acetate group allows rapid access to the active site of a broad range of esterases (isozymes 1, 2, 3, 4). Turnover is fast (

is high), resulting in rapid staining (10–30 mins).[1] -

Naphthol AS Benzoate: The bulky benzoate group creates significant steric hindrance. Only enzymes with large, hydrophobic binding pockets (e.g., certain lipases or specific esterase variants) can accommodate and hydrolyze this substrate.[1] Furthermore, the resonance between the phenyl ring and the carbonyl group stabilizes the ester bond, increasing the activation energy required for hydrolysis. Consequently, staining requires prolonged incubation (60+ mins).[1]

Caption: Comparative hydrolysis pathways. Acetate allows rapid processing by general esterases, while Benzoate requires specific hydrophobic active sites.

Biological Applications & Specificity

Naphthol AS Acetate (The Clinical Standard)

-

Target: Non-Specific Esterases (Monocyte/Macrophage specific).[1]

-

Clinical Use: Differentiation of Acute Myeloid Leukemia (AML) types.[1]

Naphthol AS Benzoate (The Research Probe)

-

Target: Enzymes with high lipophilic affinity, often associated with Lipase activity or specific Carboxylesterase isozymes (e.g., Hydrolase B in hepatic microsomes).

-

Research Use:

-

Differentiation of isozymes based on chain-length specificity.[1]

-

Investigation of lipid metabolism disorders where lipolytic enzymes are upregulated.[1]

-

Note: Due to its hydrophobicity, it is less prone to diffusion artifacts than simple naphthyl esters, providing sharper localization if the enzyme can hydrolyze it.

-

Experimental Protocols

Reagent Preparation

Stock Solutions:

-

Acetate Stock: Dissolve 10 mg Naphthol AS Acetate in 5 mL Ethylene Glycol Monomethyl Ether (EGME) or Acetone.

-

Benzoate Stock: Dissolve 10 mg Naphthol AS Benzoate in 5 mL Dimethylformamide (DMF). Note: DMF is required due to the higher lipophilicity of the benzoate derivative.

Staining Workflow (Simultaneous Coupling Method)

| Step | Naphthol AS Acetate Protocol (Standard) | Naphthol AS Benzoate Protocol (Modified) |

| 1. Fixation | Citrate-Acetone-Methanol (30s) | Citrate-Acetone-Methanol (30s) |

| 2.[1] Buffer | Phosphate Buffer (pH 6.8 - 7.[1]4) | Phosphate Buffer (pH 7.0 - 7.[1]6) |

| 3. Substrate | Add 1 mL Stock to 40 mL Buffer | Add 1 mL Stock to 40 mL Buffer |

| 4. Coupler | Fast Blue BB Salt (Standard) | Fast Blue BB or Fast Red TR |

| 5.[1] Incubation | 15 - 30 Minutes at 37°C | 45 - 90 Minutes at 37°C |

| 6.[1] Counterstain | Nuclear Fast Red or Methyl Green | Nuclear Fast Red |

Critical Technical Note: The extended incubation time for Benzoate increases the risk of background precipitation (diazonium salt breakdown). Filter the solution immediately before use and monitor the solution for turbidity.

Troubleshooting & Validation

To validate that the observed staining is due to enzymatic hydrolysis of the specific substrate and not artifacts:

-

Heat Inactivation Control: Incubate a duplicate slide at 60°C for 30 minutes prior to staining.[1] Esterases are heat-labile; staining should be abolished.[1]

-

Inhibitor Profiling:

Common Artifacts

-

Acetate: "Bleeding" or diffusion of the dye product if the coupling rate is too slow compared to hydrolysis.

-

Benzoate: Crystal formation on the tissue surface due to substrate precipitation (low solubility in aqueous buffer).[1] Remedy: Maintain strictly controlled temperature (37°C) and agitation.

References

-

BenchChem. (2025).[1][2][3] 1-Naphthyl Benzoate CAS 607-55-6 | For Research. Retrieved from [1]

-

Santa Cruz Biotechnology. (2025).[1] Naphthol AS Benzoate | CAS 95490-30-5.[1][4] Retrieved from [1][4]

-

PubMed. (2022).[1] Hydrolysis of carbonates... and carboxylic esters of alpha-naphthol... by human, rat, and mouse liver carboxylesterases. Retrieved from [1]

-

ChemicalBook. (2025).[1] Naphthol AS Acetate Chemical Properties and Uses. Retrieved from [1]

-

ResearchGate. (2015).[1][5] A comparison between the histochemical demonstration of non-specific esterase activity. Retrieved from

Sources

Naphthol AS benzoate safety data sheet (SDS) for research

Content Type: Technical Whitepaper & Safety Data Sheet Audience: Researchers, Histologists, and Drug Development Scientists Topic: Chemical Profile, Safety, and Histochemical Application of Naphthol AS Benzoate

Executive Summary

Naphthol AS benzoate (CAS: 95490-30-5) is a specialized chromogenic substrate utilized primarily in enzyme histochemistry for the localization of lipase and non-specific esterase activity. Unlike simple naphthyl esters (e.g.,

Chemical Profile & Properties[1][2][3]

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | 3-(Benzoyloxy)-N-phenyl-2-naphthamide |

| Common Name | Naphthol AS Benzoate |

| CAS Number | 95490-30-5 |

| Molecular Formula | |

| Molecular Weight | 367.40 g/mol |

| Solubility | Soluble in DMF, DMSO, Acetone; Insoluble in water |

| Appearance | White to off-white crystalline powder |

| Purity Grade | Research Grade (>98% HPLC) |

Safety Data Sheet (Research-Focused)

Note: While Naphthol AS benzoate is often classified as non-hazardous under GHS by some vendors due to lack of comprehensive toxicity data, standard laboratory safety protocols for bioactive organic esters must be enforced.

Hazard Identification

-

GHS Classification: Not fully classified; treat as Warning .

-

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.

-

Skin: May cause skin irritation upon prolonged contact.

-

Eyes: Dust may cause mechanical irritation.

-

-

Signal Word: Caution (Research Use Only).

Handling & Storage

-

Storage Conditions: Store at -20°C . Keep container tightly closed in a dry, well-ventilated place. Moisture sensitive (spontaneous hydrolysis can degrade the substrate).

-

Handling: Avoid dust formation. Process in a fume hood if generating aerosols.

-

Incompatibilities: Strong oxidizing agents, strong bases (causes premature hydrolysis).

Emergency Measures

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.

-

Skin Contact: Wash off with soap and plenty of water.

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.[1]

Technical Application: Enzyme Histochemistry

Mechanism of Action

The utility of Naphthol AS benzoate lies in its "masked" hydroxyl group. The benzoate ester bond renders the molecule unreactive to diazonium salts. Only upon enzymatic hydrolysis by a specific lipase or esterase is the free Naphthol AS (3-hydroxy-2-naphthoic acid anilide) released. This liberated intermediate is highly insoluble and immediately couples with a diazonium salt (e.g., Fast Blue BB) present in the buffer, forming a brightly colored azo dye precipitate at the exact site of enzyme activity.

Figure 1: Hydrolysis and Coupling Reaction Mechanism

Caption: Enzymatic hydrolysis of the benzoate ester releases Naphthol AS, which captures the diazonium salt to precipitate a colored marker.

Validated Experimental Protocol

Objective: Localization of Lipase Activity in Cryostat Sections.

Reagents Preparation

-

Stock Substrate Solution: Dissolve 10 mg Naphthol AS benzoate in 1.0 mL N,N-Dimethylformamide (DMF) . Store at -20°C.

-

Buffer: 0.1 M Tris-Maleate or Tris-HCl, pH 7.2.

-

Coupling Agent: Fast Blue BB Salt (or Fast Red TR).

-

Fixative: Calcium-formol (4°C) or Acetone (-20°C).

Staining Workflow

Figure 2: Lipase Staining Workflow

Caption: Step-by-step decision tree for histological staining of lipase activity.

Detailed Procedure

-

Tissue Prep: Cut frozen sections (5–10 µm) and mount on positively charged slides. Air dry for 10–20 mins.

-

Fixation: Fix in cold acetone (-20°C) for 5 minutes. Rinse gently in distilled water. Note: Avoid formalin if preserving sensitive lipases.

-

Incubation Medium (Prepare Fresh):

-

25 mL Tris Buffer (pH 7.2).

-

25 mg Fast Blue BB Salt (dissolve and filter if necessary).

-

0.5 mL Stock Substrate Solution (add dropwise with stirring).

-

-

Incubation: Incubate slides at 37°C for 15–45 minutes.

-

Monitoring: Check under a microscope every 10 minutes. Lipase activity appears as blue/violet granules.

-

Termination: Rinse well in distilled water.

-

Counterstain: Use Nuclear Fast Red for 5 minutes (nuclei = pink/red).

-

Mounting: Use an aqueous mounting medium (e.g., Glycerol gelatin).[2] Do not use xylene-based media as the azo dye may be soluble in organic solvents.

Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| No Staining | Inactive enzyme | Use fresh tissue; avoid formalin fixation. |

| No Staining | Old Substrate | Ensure Naphthol AS benzoate is stored at -20°C and dry. |

| High Background | Spontaneous hydrolysis | Lower incubation pH slightly (to 6.8); Reduce incubation time. |

| Crystal Precipitates | Unfiltered diazo salt | Filter the Fast Blue BB solution before adding substrate. |

References

-

National Institutes of Health (PubChem). 2-Naphthyl benzoate (Related Compound Data & Safety). [Link]

-

Defendi, V. (1957).[3] Observations on naphthol staining and the histochemical localization of enzymes by naphthol-azo dye technique. Journal of Histochemistry & Cytochemistry.[3] [Link]

-

Singh, R., et al. (2006).[4] A simple activity staining protocol for lipases and esterases.[4][5] Applied Microbiology and Biotechnology.[1][4] [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Observations on naphthol staining and the histochemical localization of enzymes by naphthol-azo dye technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A simple activity staining protocol for lipases and esterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Fidelity Naphthol AS Benzoate Esterase Staining

Introduction & Principle

The Naphthol AS Benzoate Esterase stain is a cytochemical technique used primarily to identify cells of the monocytic lineage.[1][2] While Alpha-Naphthyl Acetate (ANA) is the most common substrate for "non-specific esterase" (NSE) activity, Naphthol AS Benzoate offers distinct advantages in high-resolution microscopy.

The "High-Fidelity" Advantage

Unlike Alpha-Naphthyl Acetate, which releases a somewhat soluble product (alpha-naphthol) that can diffuse and create "fuzzy" staining artifacts, Naphthol AS Benzoate is highly lipophilic. Upon hydrolysis, it releases Naphthol AS , a complex naphthol derivative that is extremely insoluble in aqueous buffers. This results in:

-

Sharper Localization: Precise granular deposition at the site of enzyme activity.

-

Reduced Diffusion: Minimal leaching of the dye into the surrounding cytoplasm or nucleus.

Mechanistic Pathway

The reaction relies on the enzymatic hydrolysis of the ester bond by intracellular esterases (Carboxylic Ester Hydrolases, EC 3.1.1.1). The liberated Naphthol AS moiety immediately couples with a diazonium salt (e.g., Fast Blue BB) to form a stable, insoluble azo dye.

Figure 1: Chemical reaction mechanism. The insolubility of the Naphthol AS intermediate is the critical factor for high-resolution staining.

Reagents & Preparation

Note: Esterases are extremely labile. All fixatives must be cold (4°C), and staining solutions must be prepared fresh.

A. Fixative (CAF Solution)

Standard formalin fixes tissues well but inhibits esterase activity. Use Citrate-Acetone-Formaldehyde for optimal preservation.

-

Citrate Buffer (pH 4.5): 25 mL

-

Acetone: 65 mL

-

Formaldehyde (37%): 8 mL

-

Storage: Store at 4°C. Stable for 1 month.

B. Stock Substrate Solution

-

Naphthol AS Benzoate: 20 mg

-

N,N-Dimethylformamide (DMF): 2.0 mL

-

Dissolve thoroughly.[3] Store in a dark glass vial at 4°C.

C. Buffer Solution (0.1M Phosphate, pH 7.2)

-

Prepare 0.1M Phosphate Buffer Saline (PBS) adjusted strictly to pH 7.2.

-

Critical: pH < 6.8 results in precipitation; pH > 7.6 causes high background.

D. Coupler Solution

-

Fast Blue BB Salt: 20 mg

-

Note: Fast Blue BB is light-sensitive. Weigh out immediately before use.

Experimental Protocol

Phase 1: Sample Preparation

-

Smear Preparation: Prepare thin blood or bone marrow smears. Air dry for at least 30 minutes.

-

Fixation: Immerse slides in cold CAF Fixative (4°C) for 30 seconds .

-

Caution: Do not exceed 60 seconds; esterase activity will diminish.

-

-

Wash: Rinse gently in three changes of deionized water. Air dry.

Phase 2: Staining Reaction

-

Working Solution Preparation (Prepare immediately before use):

-

Phosphate Buffer (pH 7.2): 38 mL

-

Stock Substrate Solution (from Step B): 2 mL

-

Fast Blue BB Salt: 20 mg

-

Mix well and filter through Whatman #1 filter paper directly into the staining jar.

-

-

Incubation: Incubate slides in the Working Solution at 37°C for 30 to 45 minutes .

-

Optimization: Check the slide under a microscope at 30 mins. Monocytes should show blue granulation.

-

-

Wash: Rinse well in deionized water to stop the reaction.

Phase 3: Counterstain & Mount

-

Counterstain: Immerse in Nuclear Fast Red (or 0.1% Safranin O) for 5 minutes.

-

Avoid Hematoxylin: The blue nuclei from hematoxylin will contrast poorly with the blue esterase reaction product.

-

-

Rinse: Wash in tap water.

-

Mount: Air dry and mount with a synthetic resin (e.g., DPX) or aqueous mountant.

Validation: Fluoride Inhibition Test

To confirm that the observed activity is of monocytic origin (Non-Specific Esterase) rather than granulocytic (Specific Esterase), a parallel inhibition test is required.

Protocol Modification:

-

Add 1.5 mg of Sodium Fluoride (NaF) per mL of Working Solution (approx. 60 mg for the 40 mL mix).

-

Run a duplicate slide in this NaF-containing solution.

Figure 2: Decision logic for validating Monocytic Leukemia (M5) using Fluoride Inhibition.

Interpretation & Data Analysis

Quantitative Scoring Table

| Cell Type | Naphthol AS Benzoate Activity | Fluoride Inhibition | Appearance |

| Monocytes / Macrophages | Strong Positive (+++) | Inhibited (0) | Dense blue cytoplasmic granules. |

| Granulocytes (Neutrophils) | Negative or Trace (+/-) | Resistant | Faint background or negative. |

| Lymphocytes (T-cells) | Focal Positive (+) | Variable | Single "dot-like" blue granule (paranuclear). |

| Megakaryocytes | Positive (++) | Inhibited | Diffuse cytoplasmic staining. |

| Erythroblasts | Negative | N/A | Clear cytoplasm. |

Clinical Significance

-

Acute Monocytic Leukemia (AML-M5): Blasts show strong, diffuse positivity that is abolished by NaF.

-

Acute Myelomonocytic Leukemia (AML-M4): Mixed population; some cells are NaF-sensitive (monocytic), others are Naphthol AS-D Chloroacetate positive (granulocytic).

-

Acute Myeloid Leukemia (AML-M1/M2): Blasts are generally negative for Naphthol AS Benzoate esterase.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Weak Staining | Old Substrate/Coupler | Reagents degrade rapidly. Use fresh Fast Blue BB and Substrate. |

| Over-fixation | Reduce fixation time to <30s. Ensure fixative is at 4°C. | |

| High Background | pH too high (>7.6) | Adjust buffer to pH 7.2. High pH causes spontaneous hydrolysis. |

| Prolonged Incubation | Do not exceed 45 minutes. | |

| Precipitate on Slide | Unfiltered Solution | Always filter the working solution immediately before adding to slides. |

| Red Nuclei too Dark | Over-counterstaining | Reduce Nuclear Fast Red incubation to 2-3 minutes. |

References

-

Dacie and Lewis Practical Haematology. Cytochemistry.[4] Elsevier. Available at: [Link]

-

Bain, B. J. (2015). Leukaemia Diagnosis.[4][5][6] Wiley-Blackwell. Available at: [Link]

-

PubChem. Naphthol AS Benzoate Compound Summary. National Library of Medicine. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN105648035B - Alpha-naphthol acetate esterase staining kit - Google Patents [patents.google.com]

- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 4. Cytochemical stainings in acute promyelocytic leukemia: chloroacetate esterase reaction as a prognostic index - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nonspecific esterase staining patterns in acute monocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Esterase reactions in acute myelomonocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Preparation of Naphthol AS Benzoate Stock Solution in DMF

Abstract & Scope

This guide details the preparation of a high-stability stock solution of Naphthol AS Benzoate in N,N-Dimethylformamide (DMF) . Naphthol AS Benzoate (3-hydroxy-2-naphthoic acid anilide benzoate) is a hydrophobic substrate used primarily in the histochemical demonstration of specific esterases (e.g., chymotrypsin-like esterases). Upon enzymatic hydrolysis, it yields Naphthol AS, which couples with diazonium salts (e.g., Fast Blue BB) to form an insoluble azo dye at the site of enzyme activity.[1]

Critical Distinction: Do not confuse this reagent with 2-Naphthyl Benzoate (CAS 93-44-7) or 1-Naphthyl Benzoate. The "AS" designation refers to the AnilidSäure derivative, which imparts specific solubility and coupling characteristics essential for precise localization in tissue sections.

Chemical & Physical Properties[4][5]

| Property | Specification |

| Chemical Name | 3-(benzoyloxy)-N-phenylnaphthalene-2-carboxamide |

| Common Name | Naphthol AS Benzoate |

| CAS Number | 95490-30-5 |

| Molecular Formula | |

| Molecular Weight | 367.40 g/mol |

| Solubility | Soluble in DMF, DMSO, Acetone; Insoluble in water |

| Storage (Solid) | 2–8°C, desiccated, protected from light |

| Stock Stability | ~1 month at -20°C (in anhydrous DMF) |

Safety & Handling (HSE)

WARNING: This protocol involves N,N-Dimethylformamide (DMF) , a potent hepatotoxin and reproductive toxin.

-

Engineering Controls: All weighing and solvation steps must be performed inside a certified chemical fume hood .

-

PPE: Nitrile gloves (double-gloving recommended for DMF), safety goggles, and lab coat.

-

Reagent Hazards:

-

DMF (CAS 68-12-2): H360 (May damage fertility or the unborn child), H312+H332 (Harmful in contact with skin or if inhaled).

-

Naphthol AS Benzoate: Generally classified as an irritant (H315, H319). Avoid dust inhalation.

-

Protocol: Stock Solution Preparation

Reagent Requirements[3][6][7][8][9]

-

Solid: Naphthol AS Benzoate (Purity

98%).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Solvent: Anhydrous DMF (Water content

).-

Scientific Rationale: Water in DMF promotes spontaneous hydrolysis of the ester bond during storage, increasing background noise in staining. Use a fresh bottle or molecular sieve-dried DMF.

-

-

Container: Amber glass vial with a PTFE-lined cap (DMF attacks certain plastics and rubber).

Calculation Table

Select your desired concentration. The 50 mM stock is recommended for high-throughput screening or concentrated staining baths, while 1% (w/v) is a common historical standard.

| Target Concentration | Volume of DMF | Mass of Naphthol AS Benzoate |

| 50 mM (Standard) | 10.0 mL | 183.7 mg |

| 25 mM | 10.0 mL | 91.9 mg |

| 1% (w/v) (~27 mM) | 10.0 mL | 100.0 mg |

Step-by-Step Methodology

-

Weighing:

-

Equilibrate the reagent bottle to room temperature before opening to prevent condensation.

-

Weigh the calculated mass of Naphthol AS Benzoate into a weigh boat.

-